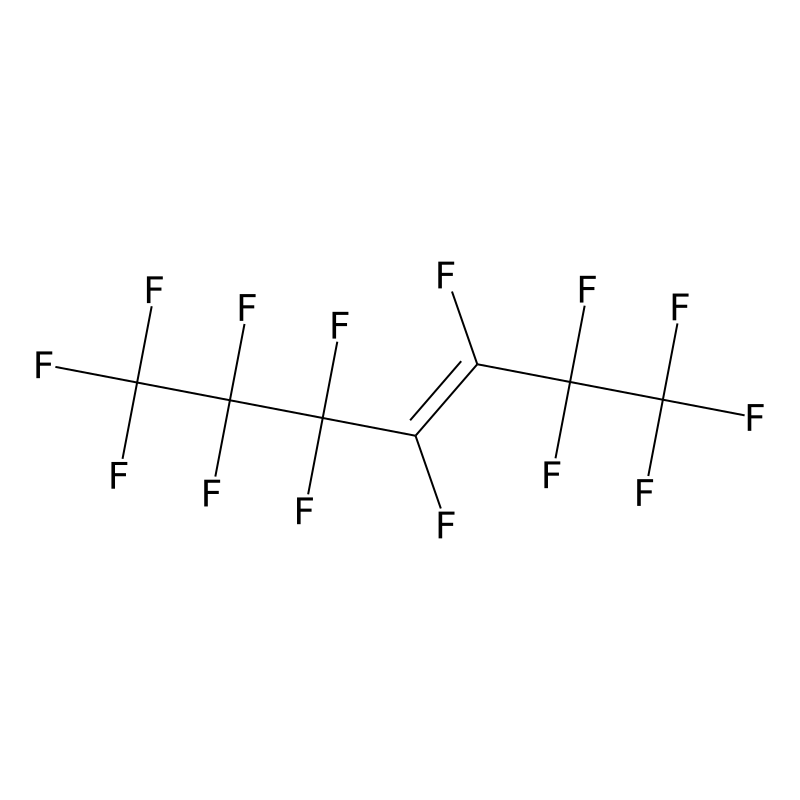

Perfluorohept-3-ene

Content Navigation

Regulatory phase-down of high-GWP perfluorocarbons creates supply risk for precision cleaning and thermal management fluids. Perfluorohept-3-ene (CAS 71039-88-8) is the specific internal HFO isomer required for MPHE ether synthesis with optimal ~80°C boiling point and azeotropic stability, unlike perfluorohept-1-ene which yields altered solvency and dielectric properties. This low-GWP, zero-ODP building block ensures reproducible isomer profiles for drop-in vapor degreasing and phase-change cooling. Available for global shipment with full documentation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synonyms

Purity

Package Size

Perfluorohept-3-ene is a highly specialized internal hydrofluoro-olefin (HFO) that serves as a critical, low-Global Warming Potential (GWP) precursor for advanced fluorinated solvents, surfactants, and heat transfer fluids. Characterized by its internal double bond, it offers a distinct reactivity profile compared to terminal perfluoroalkenes. It exhibits high chemical inertness under ambient conditions, excellent dielectric properties, and an optimal boiling point range (approximately 80 °C), making it a high-value building block for synthesizing methyl-perfluoroheptene ethers (MPHE). Procurement of this specific isomer is driven by the global regulatory phase-down of saturated perfluorocarbons (PFCs) and the need for drop-in, zero-Ozone Depletion Potential (ODP) alternatives in precision cleaning and thermal management workflows [1].

Research & Industrial Fit

Substituting Perfluorohept-3-ene with saturated analogs (e.g., perfluoroheptane) or terminal isomers (e.g., perfluorohept-1-ene) fundamentally alters both environmental compliance and downstream synthesis. Saturated perfluoroalkanes possess extreme atmospheric lifetimes and GWPs exceeding 3,000, rendering them unviable under modern environmental regulations. Conversely, while perfluorohept-1-ene shares a low GWP, its terminal double bond yields different steric and kinetic behaviors during nucleophilic addition, such as etherification with methanol. This structural difference leads to distinct methoxy-perfluoroheptene (MPHE) isomer distributions, which in turn shift the boiling point, azeotropic behavior, and solvency profile of the final cleaning or heat transfer fluid. Consequently, generic substitution compromises the precise thermal and solvency specifications required for drop-in industrial applications [1].

Substitution Risk

GWP Reduction & Regulatory Compliance

The transition from saturated perfluorocarbons to hydrofluoro-olefins is driven by the rapid atmospheric degradation enabled by the carbon-carbon double bond. Perfluorohept-3-ene and its direct ether derivatives (e.g., MPHE) exhibit atmospheric lifetimes measured in days rather than millennia. Quantitative assessments demonstrate that MPHE derivatives possess a GWP of approximately 2.5, which is orders of magnitude lower than the GWP of >3,000 for saturated perfluoroheptane. This drastic reduction ensures long-term regulatory compliance without sacrificing the non-flammability and inertness required in industrial environments [1].

| Evidence Dimension | Global Warming Potential (100-year horizon) |

| Target Compound Data | GWP ~2.5 (for ether derivatives) |

| Comparator Or Baseline | Perfluoroheptane (GWP > 3,000) |

| Quantified Difference | >99.9% reduction in GWP |

| Conditions | Standard atmospheric lifetime modeling (100-year horizon) |

Procuring this HFO ensures compliance with stringent global phase-downs of high-GWP fluorocarbons while maintaining the performance of legacy solvents.

Controlled Boiling Point for Vapor Degreasing

When synthesizing precision cleaning solvents, the position of the double bond dictates the resulting ether's physical properties. Perfluorohept-3-ene reacts with methanol to form specific methoxy-perfluoroheptene isomers. These specific isomers enable the formulation of stable azeotropes (e.g., with dimethyl carbonate) that boil consistently in the 74–88 °C range. In contrast, using a mixed or terminal isomer baseline alters the boiling point and azeotropic stability, which can lead to fractionation during the continuous boil-and-condense cycles of industrial vapor degreasers [1].

| Evidence Dimension | Azeotropic Boiling Point Stability |

| Target Compound Data | Forms stable azeotropes boiling at ~74–88 °C |

| Comparator Or Baseline | Mixed/terminal isomers (variable boiling points and potential fractionation) |

| Quantified Difference | Maintains singular boiling point during continuous cycling |

| Conditions | Vapor degreasing formulation with co-solvents (e.g., dimethyl carbonate) at 101 kPa |

Consistent boiling behavior is mandatory for vapor degreasers; using the correct precursor ensures the final solvent does not fractionate during use.

Optimal Boiling Point for Two-Phase Cooling

For advanced electronics cooling and Organic Rankine Cycle (ORC) systems, the working fluid must have a boiling point that matches the target heat dissipation temperature. Perfluorohept-3-ene has a boiling point of approximately 80 °C, which aligns perfectly with the thermal limits of high-performance computing hardware. Lower-chain perfluoroalkenes (e.g., perfluoropentene) boil too low (often <30 °C), requiring pressurized systems, while higher-chain analogs boil too high to efficiently vaporize and remove heat from standard electronics [1].

| Evidence Dimension | Boiling Point |

| Target Compound Data | ~80 °C |

| Comparator Or Baseline | Perfluoropentene (<30 °C) |

| Quantified Difference | ~50 °C higher boiling point |

| Conditions | Standard atmospheric pressure (101 kPa) |

The ~80 °C boiling point allows for efficient, unpressurized two-phase immersion cooling of electronics without exceeding hardware thermal limits.

Low-GWP Precision Cleaning Solvents

Directly following from its precursor specificity, Perfluorohept-3-ene is the ideal starting material for manufacturing methoxy-perfluoroheptene (MPHE) and related hydrofluoroethers. These derivatives form stable azeotropes essential for vapor degreasing and flux removal in electronics manufacturing [1].

Two-Phase Immersion Cooling Fluids

Leveraging its ~80 °C boiling point and high dielectric strength, this compound is utilized as a base fluid or precursor for thermal management in data centers and high-performance computing, where unpressurized phase-change cooling is required [2].

Specialty Fluorosurfactant Production

The internal double bond serves as a reactive site for radical or nucleophilic addition, enabling the synthesis of highly stable, low-surface-tension fluorosurfactants tailored for advanced coatings and emulsions [3].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Explore Compound Types